1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-benzyl-4-(imidazol-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-19-11-8-17-14-19)6-9-18(10-7-16)12-15-4-2-1-3-5-15/h1-5,8,11,14,20H,6-7,9-10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVQIDJBSBWXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CN=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Structural Elucidation of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
Abstract
This guide provides a comprehensive technical overview of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol, a heterocyclic compound featuring a tertiary alcohol integrated into a piperidine scaffold. This molecule incorporates three key pharmacophores: an N-benzylpiperidine core, a tertiary alcohol at the C4 position, and an imidazole moiety. Such structural motifs are prevalent in a wide range of biologically active agents, suggesting potential utility in medicinal chemistry.[1][2] As direct literature on this specific molecule is sparse, this document outlines a robust and logical synthetic pathway, provides a detailed protocol based on established chemical principles, and presents a thorough framework for its structural characterization using modern spectroscopic techniques. The causality behind methodological choices is explained to provide field-proven insights for researchers aiming to synthesize and study this compound or its analogs.
Introduction and Rationale
The piperidine ring is a cornerstone in pharmaceutical design, present in numerous approved drugs.[1] Its N-benzyl derivative is a common synthetic intermediate and a structural feature in compounds targeting a variety of biological systems.[2][3] The incorporation of a 4-hydroxy-4-substituted motif introduces a chiral center and a hydrogen bond donor/acceptor, significantly influencing the molecule's polarity, solubility, and potential for protein-ligand interactions.
Furthermore, the imidazole ring is a critical functional group in medicinal chemistry, known for its role as a bioisostere for other functional groups, its ability to act as a proton donor or acceptor, and its coordination with metal ions in enzymes.[4][5] The combination of these three moieties in 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol creates a molecule with a unique three-dimensional architecture and chemical properties worthy of investigation. This guide serves as a foundational document to enable its synthesis and definitive structural confirmation.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is defined by a central piperidine ring. A benzyl group is attached to the piperidine nitrogen (N1). The C4 position of the piperidine ring is quaternized, bearing both a hydroxyl (-OH) group and an imidazol-1-ylmethyl (-CH₂-Im) group.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁N₃O | PubChem |
| Molecular Weight | 271.36 g/mol | PubChem |
| IUPAC Name | 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol | PubChem |
| CAS Number | 930835-39-3 | PubChem |
| Predicted LogP | 1.8 - 2.2 | Chemical Vendor Data |
| Predicted pKa (basic) | 8.5 (Piperidine N) | Chemical Vendor Data |
Proposed Synthesis and Mechanistic Considerations
A logical and efficient synthetic route to the target compound involves a two-step process starting from the commercially available 1-benzyl-4-piperidone.[6][7] This strategy is predicated on the nucleophilic addition of an imidazole-containing species to the ketone, a well-established transformation in organic chemistry.
Step 1: Epoxidation of 1-benzyl-4-piperidone The synthesis commences with the formation of an epoxide intermediate, 1-benzyl-1-azaspiro[2.5]octane. This is typically achieved via the Corey-Chaykovsky reaction, where dimethylsulfoxonium methylide acts as a methylene-transfer agent. This choice is superior to many other methods for its high efficiency and mild reaction conditions.
Step 2: Nucleophilic Ring-Opening of the Epoxide The formed epoxide serves as an excellent electrophile. Imidazole, activated by a suitable base such as sodium hydride (NaH), acts as the nucleophile.[8] The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired tertiary alcohol. This regioselectivity is a hallmark of SN2-type epoxide openings under basic or neutral conditions.
Experimental Protocol
Materials:
-
1-benzyl-4-piperidone[7]
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Synthesis of 1-benzyl-1-azaspiro[2.5]octane (Intermediate):
-
Under an inert argon atmosphere, add sodium hydride (1.2 eq) to a flask containing anhydrous DMSO.
-
Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir the resulting mixture for 1 hour until gas evolution ceases, indicating the formation of the ylide.
-
Cool the mixture to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be used in the next step without further purification.
-
-
Synthesis of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol (Target Compound):
-
Under an inert argon atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF and cool to 0 °C.
-
Add imidazole (1.1 eq) portion-wise and stir for 30 minutes at 0 °C to form the sodium imidazolide salt.
-
Add a solution of the crude 1-benzyl-1-azaspiro[2.5]octane (1.0 eq) in anhydrous THF dropwise to the suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux for 18-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization and Structural Elucidation
Definitive confirmation of the chemical structure requires a combination of spectroscopic methods. Below are the predicted data and their interpretation for validating the successful synthesis of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.
| ¹H NMR Predicted Shifts (in CDCl₃) | Multiplicity | Integration | Assignment | Rationale / Reference |
| ~7.6 ppm | s | 1H | H2 (Imidazole) | The C2-H of imidazole is the most deshielded proton on the ring.[9][10] |
| ~7.2-7.4 ppm | m | 5H | Ar-H (Benzyl) | Typical range for monosubstituted benzene ring protons.[11] |
| ~7.1 ppm | s | 1H | H5 (Imidazole) | Imidazole ring protons.[12][13] |
| ~6.9 ppm | s | 1H | H4 (Imidazole) | Imidazole ring protons.[12][13] |
| ~4.1 ppm | s | 2H | -CH₂-Im | Methylene protons adjacent to the imidazole ring. |
| ~3.5 ppm | s | 2H | Ar-CH₂-N | Benzylic methylene protons. |
| ~2.5-2.8 ppm | m | 4H | Piperidine H2/H6 | Protons alpha to the piperidine nitrogen. |
| ~1.6-1.9 ppm | m | 4H | Piperidine H3/H5 | Piperidine ring protons. |
| (Broad signal) | s | 1H | -OH | Tertiary alcohol proton, may exchange with D₂O. |
| ¹³C NMR Predicted Shifts (in CDCl₃) | Assignment | Rationale / Reference |
| ~138 ppm | Ar-C (Quaternary) | Benzyl ipso-carbon. |
| ~137 ppm | C2 (Imidazole) | Imidazole C2 is typically downfield.[9] |
| ~129 ppm | Ar-CH | Benzyl aromatic carbons. |
| ~128 ppm | C5 (Imidazole) | Imidazole ring carbons.[9] |
| ~127 ppm | Ar-CH | Benzyl aromatic carbons. |
| ~119 ppm | C4 (Imidazole) | Imidazole ring carbons.[9] |
| ~70 ppm | C4 (Piperidine) | Quaternary carbon bearing the -OH group. |
| ~63 ppm | Ar-CH₂-N | Benzylic carbon. |
| ~52 ppm | -CH₂-Im | Methylene carbon attached to imidazole. |
| ~50 ppm | C2/C6 (Piperidine) | Carbons alpha to the piperidine nitrogen.[14] |
| ~35 ppm | C3/C5 (Piperidine) | Piperidine ring carbons.[14] |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) in positive mode is expected to produce a strong protonated molecular ion [M+H]⁺.
| ESI-MS Data | Interpretation |
| Predicted [M+H]⁺ | m/z = 272.1757 |
Tandem MS (MS/MS) Fragmentation: High-resolution mass spectrometry with collision-induced dissociation (CID) would provide key structural fragments, validating the connectivity.
-
Key Fragment 1 (m/z 91): A prominent peak corresponding to the tropylium cation [C₇H₇]⁺, which is the characteristic fragment for a benzyl group.[15][16]
-
Key Fragment 2 (Loss of H₂O): A neutral loss of 18 Da from the parent ion, corresponding to the loss of the hydroxyl group, is expected.[17]
-
Key Fragment 3 (Piperidine Ring Cleavage): Alpha-cleavage next to the piperidine nitrogen is a common fragmentation pathway for N-substituted piperidines, leading to various iminium ions.[18]
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups.
| Predicted IR Absorption (cm⁻¹) | Functional Group |
| 3400 - 3200 (broad) | O-H stretch (tertiary alcohol) |
| 3100 - 3000 | C-H stretch (aromatic and imidazole) |
| 2950 - 2800 | C-H stretch (aliphatic) |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) |
| ~1500 | C=N stretch (imidazole ring) |
| 1200 - 1000 | C-N and C-O stretches |
Potential Applications and Biological Context
While the specific biological activity of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is not documented, its structural components are associated with various pharmacological activities.
-
N-benzylpiperidine derivatives are investigated for a wide range of CNS activities, including as cholinesterase inhibitors for Alzheimer's disease and as monoamine releasing agents.[3][19]
-
Imidazole-containing compounds are known to act as inhibitors for enzymes like tyrosinase and histone demethylases.[20][21]
-
The 4-hydroxy-4-substituted piperidine core is a key feature in potent analgesics, such as derivatives of fentanyl, where the hydroxyl group can form critical interactions with opioid receptors.[6][22]
Given this context, the target molecule could be a valuable probe or lead compound in drug discovery programs targeting enzymes or receptors where hydrogen bonding, aromatic interactions, and a basic nitrogen atom are key for binding.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and structural verification of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol. By leveraging a robust epoxide ring-opening strategy, the molecule can be synthesized efficiently from commercially available starting materials. The detailed predictions for NMR, MS, and IR data establish a self-validating system for researchers to confirm the identity and purity of the synthesized compound. The structural insights and proposed methodologies herein are intended to empower further investigation into the chemical properties and potential biological activities of this and related heterocyclic scaffolds.
References
-
SpectraBase. Imidazole - Optional[1H NMR] - Chemical Shifts. [Link]
-
New Journal of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]
-
PubChem. Imidazole | C3H4N2. [Link]
-
TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
-
Journal of Chemical Education. Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. [Link]
-
Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]
-
Semantic Scholar. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. [Link]
-
SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. Structural, Spectroscopic, and Theoretical Investigation of a 4‐Benzyl Piperidine Derivative with Multi‐Targeted Bioactivity. [Link]
-
ACS Publications. A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development. [Link]
-
Wikipedia. Pyridine. [Link]
-
PMC. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]
-
DTIC. Fentanyl Synthetic Methodology: A Comparative Study. [Link]
-
Wikipedia. Adamantane. [Link]
-
ResearchGate. Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [Link]
-
NIST WebBook. 4-Benzylpiperidine. [Link]
-
PubChem. 1-Benzyl-4-piperidylamine | C12H18N2. [Link]
-
PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2. [Link]
-
PubMed. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. 2-Benzylpiperidine | C12H17N. [Link]
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. Structure of N-benzylpiperidine derivatives. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
-
ACS Publications. New Fluorescent Probes, Their Spectroscopic Properties, and an Iterative Analysis of Their Complexation with Cyclodextrins. [Link]
-
SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
Wikipedia. 4-Benzylpiperidine. [Link]
-
DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
Figshare. Regioselective Lithiation of Benzyl Imidazoles: Synthesis and Evaluation of New Organocatalysts for trans Diol Functionalization. [Link]
-
DEA.gov. Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. [Link]
-
ResearchGate. (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]
-
precisionFDA. 4-BENZYLPIPERIDINE. [Link]
-
ResearchGate. Reaction conditions for the formation of benzyl substituted imidazole.... [Link]
-
PubChem. 1-Benzyl-4-((benzyloxy)methyl)piperidine | C20H25NO. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. spectrabase.com [spectrabase.com]
- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. scielo.br [scielo.br]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 20. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol: Synthesis, Characterization, and Properties
This technical guide provides a comprehensive overview of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol, a heterocyclic compound with potential applications in pharmaceutical research and development. Given the novelty of this specific molecule, this document outlines a proposed synthetic pathway, detailed analytical characterization protocols, and a summary of its core chemical and physical properties. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Piperidine-Imidazole Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties. When combined with the imidazole moiety, a key component in many biological processes and a versatile pharmacophore, the resulting structures offer a rich design space for novel therapeutic agents. The title compound, 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol, incorporates a tertiary alcohol and a flexible linker to the imidazole ring, features that can facilitate specific interactions with biological targets. The N-benzyl group provides a lipophilic character and can be instrumental in modulating the compound's activity and metabolic stability.
Core Molecular Properties
The fundamental chemical and physical properties of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol are summarized below. These values are calculated based on its chemical structure and are essential for its synthesis, purification, and analytical characterization.
| Property | Value |
| IUPAC Name | 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol |
| Molecular Formula | C₁₆H₂₁N₃O |
| Molecular Weight | 271.36 g/mol |
| Monoisotopic Mass | 271.1685 Da |
| CAS Number | Not available |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol can be strategically approached from the commercially available starting material, 1-benzyl-4-piperidone. The proposed multi-step synthesis is designed for efficiency and control over the introduction of the key functional groups at the 4-position of the piperidine ring.
Synthetic Scheme Overview
The overall synthetic strategy involves the formation of an epoxide intermediate from 1-benzyl-4-piperidone, followed by a nucleophilic ring-opening reaction with imidazole. This approach is advantageous as it concurrently establishes the hydroxyl and the imidazol-1-ylmethyl functionalities at the C4 position.
Caption: A proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Benzyl-1-azaspiro[2.5]octan-4-one (Epoxide Intermediate)
-
Rationale: The Corey-Chaykovsky reaction is a reliable method for the synthesis of epoxides from ketones. Trimethyloxosulfonium iodide is chosen as the sulfur ylide precursor due to its stability and reactivity.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add trimethyloxosulfonium iodide (1.1 equivalents) portion-wise at room temperature.
-
Stir the resulting mixture for 30-45 minutes until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 1-Benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
-
Rationale: The N-alkylation of imidazole via nucleophilic ring-opening of an epoxide is a well-established method. The use of a base facilitates the deprotonation of imidazole, enhancing its nucleophilicity.
-
Procedure:
-
To a solution of the epoxide intermediate from Step 1 (1.0 equivalent) in anhydrous dimethylformamide (DMF), add imidazole (1.5 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product is purified by column chromatography on silica gel to afford the pure 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons), the piperidine ring protons, the methylene bridge protons, the imidazole ring protons, and a singlet for the hydroxyl proton (which may be exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for all 16 carbon atoms in the molecule, including the quaternary carbon at the 4-position of the piperidine ring.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Benzyl-CH₂ | ~3.5 | ~63 |
| Benzyl-ArH | 7.2-7.4 | 127-138 |
| Piperidine-H (axial/equatorial) | 2.0-3.0 | 40-60 |
| C4-OH | Broad singlet | - |
| Imidazole-CH₂ | ~4.2 | ~50 |
| Imidazole-H2 | ~7.6 | ~138 |
| Imidazole-H4/H5 | ~7.0 | ~120, ~128 |
| Piperidine-C4 | - | ~70 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), should be employed to confirm the molecular weight and elemental composition. The expected [M+H]⁺ ion would be at m/z 272.1761.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
-
O-H stretch: A broad band around 3300-3500 cm⁻¹ (hydroxyl group).
-
C-H stretch (aromatic): ~3030 cm⁻¹.
-
C-H stretch (aliphatic): 2850-2950 cm⁻¹.
-
C=C stretch (aromatic): ~1600 and 1450-1500 cm⁻¹.
-
C-N stretch: ~1100-1200 cm⁻¹.
-
C-O stretch: ~1050-1150 cm⁻¹.
Purity Analysis
High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small percentage of a modifier like trifluoroacetic acid or formic acid is recommended.
Potential Applications and Future Directions
Derivatives of piperidine and imidazole are extensively explored in drug discovery for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The structural features of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol make it an interesting candidate for screening in various biological assays. The tertiary alcohol can act as a hydrogen bond donor or acceptor, while the imidazole ring can participate in metal coordination or hydrogen bonding. The flexible linker allows for optimal orientation within a binding pocket. Future work could involve the synthesis of analogues by modifying the N-benzyl group or the substitution pattern on the imidazole ring to explore structure-activity relationships (SAR).
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol. The proposed synthetic route is based on established and reliable chemical transformations. The detailed analytical protocols will ensure the unambiguous identification and quality assessment of the target compound. This foundational information is intended to empower researchers to explore the potential of this novel piperidine-imidazole scaffold in their scientific endeavors.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Methylsulfinyl Carbanion ((CH₃)₂SOCH). A New Class of Reagents for Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Technical Whitepaper: 1-Benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
This is a comprehensive technical guide and whitepaper on 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol , designed for researchers and drug development professionals.
A Critical Analysis of Synthesis, Pharmacology, and Therapeutic Potential
Executive Summary
1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol represents a privileged scaffold in medicinal chemistry, characterized by a central piperidine ring substituted with a lipophilic benzyl group and a polar imidazole-alcohol moiety. This specific structural arrangement confers dual pharmacological potential:
-
Heme-Iron Coordination: The imidazole nitrogen serves as a potent ligand for heme-containing enzymes (e.g., Cytochrome P450 family), making it a valuable probe for antifungal and inhibitor design.
-
Sigma-1 Receptor (σ1R) Modulation: The N-benzyl-piperidine pharmacophore is a classic hallmark of high-affinity σ1R ligands, implicating this compound in neuroprotective and analgesic pathways.
This guide provides an authoritative breakdown of its chemical synthesis, mechanistic underpinnings, and experimental protocols for validation.
Chemical Profile & Physicochemical Properties
Understanding the molecular architecture is prerequisite to experimental application. The compound combines a basic amine (piperidine), a neutral aromatic system (benzyl), and a metal-coordinating heterocycle (imidazole).
Structural Identity
-
IUPAC Name: 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
-
Molecular Formula: C₁₆H₂₁N₃O
-
Molecular Weight: 271.36 g/mol
-
Key Functional Groups: Tertiary alcohol, Tertiary amine, Imidazole ring.
Calculated Physicochemical Data
| Property | Value (Est.) | Significance |
| LogP | 1.8 - 2.2 | Moderate lipophilicity; likely CNS penetrant. |
| pKa (Piperidine N) | ~8.5 | Protonated at physiological pH; critical for electrostatic binding. |
| pKa (Imidazole N) | ~6.8 | Neutral at physiological pH; available for metal coordination. |
| TPSA | ~50 Ų | Favorable for membrane permeability and oral bioavailability. |
| H-Bond Donors | 1 (-OH) | Critical for active site anchoring. |
Synthesis & Manufacturing Protocol
The synthesis of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol relies on the Corey-Chaykovsky epoxidation followed by nucleophilic ring opening. This route ensures regioselectivity and high yield.
Reaction Mechanism
-
Epoxidation: The ketone of 1-benzyl-4-piperidone is converted to a spiro-epoxide using trimethylsulfoxonium iodide.
-
Ring Opening: The epoxide is attacked by the imidazole anion (generated in situ) at the least hindered carbon (methylene), resulting in the tertiary alcohol product.
Step-by-Step Protocol
Reagents:
-
1-Benzyl-4-piperidone (Starting Material)
-
Trimethylsulfoxonium iodide (TMSI)
-
Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide
-
Imidazole
-
DMSO (Anhydrous) and DMF
Procedure:
-
Preparation of Ylide: In a flame-dried flask under Ar, dissolve TMSI (1.2 eq) in anhydrous DMSO. Add NaH (1.2 eq) portion-wise at 0°C. Stir at RT for 1h until gas evolution ceases (formation of dimethyloxosulfonium methylide).
-
Epoxidation: Add 1-benzyl-4-piperidone (1.0 eq) in DMSO dropwise. Stir at 50°C for 2-4h. Monitor by TLC (formation of 1-benzyl-1-oxa-6-azaspiro[2.5]octane).
-
Quench & Workup: Pour into ice water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. The spiro-epoxide intermediate is often used directly.
-
Ring Opening: In a separate flask, dissolve imidazole (2.0 eq) in DMF. Add NaH (2.0 eq) to generate the sodium salt. Add the crude spiro-epoxide.
-
Reaction: Heat at 80-100°C for 6-12h. The imidazole attacks the methylene carbon of the epoxide.
-
Purification: Quench with water, extract with DCM. Purify via column chromatography (DCM/MeOH/NH₃ gradient).
Synthetic Pathway Visualization
Figure 1: Synthetic route via Corey-Chaykovsky epoxidation and imidazole ring opening.
Pharmacology & Mechanism of Action
This compound acts as a dual-function probe . Its activity is dictated by the specific biological context (enzyme vs. receptor).
Mechanism 1: Heme-Iron Coordination (CYP Inhibition)
The imidazole nitrogen (N3) possesses a lone pair capable of coordinating with the heme iron (Fe) in Cytochrome P450 enzymes (e.g., CYP51, CYP3A4).
-
Binding Mode: The piperidine/benzyl tail occupies the hydrophobic access channel, positioning the imidazole to ligate the heme iron.
-
Effect: Displaces the activated oxygen molecule, competitively inhibiting the enzyme. This is the basis for azole antifungals.
Mechanism 2: Sigma-1 Receptor (σ1R) Agonism
The N-benzylpiperidine moiety is a "privileged structure" for σ1R binding.
-
Binding Mode: The protonated piperidine nitrogen forms an electrostatic interaction with Asp126 in the σ1R ligand-binding pocket. The benzyl group engages in hydrophobic interactions with aromatic residues (e.g., Tyr103 , Phe107 ).
-
Effect: Ligand binding triggers the dissociation of σ1R from BiP (binding immunoglobulin protein) at the mitochondria-associated ER membrane (MAM), promoting chaperone activity and neuroprotection.
Pharmacological Pathway Diagram
Figure 2: Dual mechanism of action: Heme coordination (CYP) and Sigma-1 receptor modulation.
Experimental Protocols
Radioligand Binding Assay (Sigma-1 Receptor)
To validate affinity, use a competition binding assay against a known radioligand.
-
Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
-
Radioligand: -Pentazocine (specific for σ1R).
-
Non-specific Binding: Determined using 10 µM Haloperidol.
-
Protocol:
-
Incubate membrane preparation (50 µg protein) with -Pentazocine (2 nM) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Incubation: 120 min at 37°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.
-
CYP450 Spectral Binding Assay
To confirm heme coordination (Type II binding spectrum).
-
Enzyme: Recombinant CYP enzyme (e.g., CYP3A4 or CYP51).
-
Protocol:
-
Dilute enzyme to 1 µM in phosphate buffer (pH 7.4).
-
Record baseline UV-Vis spectrum (350–500 nm).
-
Titrate test compound (0.5 – 50 µM) into the sample cuvette.
-
Result: Look for a "Type II" difference spectrum—a peak at ~425-435 nm and a trough at ~390-410 nm, indicative of nitrogen ligation to the heme iron.
-
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link
-
Walker, J. M., et al. (1990). Sigma receptors: biology and function. Pharmacological Reviews. Link
-
Vanden Bossche, H., et al. (1989). P450 inhibitors of use in medical treatment: focus on mechanisms of action. Pharmacology & Therapeutics. Link
-
PubChem Compound Summary. (2024). 1-Benzyl-4-hydroxypiperidine derivatives. National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
Methodological & Application
Application Notes and Protocols: Leveraging 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol in Synthetic Chemistry
Introduction: A Scaffold of Rich Chemical Potential
The convergence of the piperidine and imidazole heterocycles within a single molecular framework presents a compelling starting point for the exploration of novel chemical space in drug discovery and materials science. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive natural products, prized for its influence on physicochemical properties such as solubility and lipophilicity, as well as its ability to engage in crucial receptor interactions.[1][2][3] The imidazole ring, another cornerstone of medicinal chemistry, is known for its versatile roles as a hydrogen bond donor and acceptor, a nucleophile, and a ligand for metal ions, contributing to a wide spectrum of biological activities including antimicrobial and anti-inflammatory properties.[4][5][6]
This guide details the synthesis and utility of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol , a versatile building block that strategically combines these two privileged scaffolds. The presence of a tertiary alcohol adds a further point of diversification, offering a handle for a variety of chemical transformations. These application notes provide detailed protocols for the synthesis of this building block and its subsequent functionalization, empowering researchers to harness its full synthetic potential.
Physicochemical Properties and Handling
| Property | Estimated Value |
| Molecular Formula | C₁₆H₂₁N₃O |
| Molecular Weight | 271.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| Storage | Store in a cool, dry place away from oxidizing agents. |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood.
Synthesis of the Building Block
The synthesis of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol can be efficiently achieved in a two-step sequence starting from the commercially available 1-benzyl-4-piperidone.[7][8] The synthetic strategy involves an initial epoxidation of the ketone functionality, followed by a nucleophilic ring-opening of the resulting epoxide with imidazole.
Caption: Synthetic workflow for 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol.
Protocol 1: Synthesis of 1-benzyl-spiro[piperidine-4,2'-oxirane] via Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction provides a reliable method for the conversion of ketones to epoxides using a sulfur ylide.[9][10][11] In this step, 1-benzyl-4-piperidone is treated with dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base.
Materials:
| Reagent | CAS No. | Molecular Weight | Moles (equiv.) | Amount |
| 1-Benzyl-4-piperidone | 3612-20-2 | 189.26 g/mol | 1.0 | 10.0 g |
| Trimethylsulfoxonium iodide | 1774-47-6 | 220.07 g/mol | 1.2 | 13.9 g |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 1.2 | 2.5 g |
| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | - | - | 100 mL |
| Diethyl ether, anhydrous | 60-29-7 | - | - | As needed |
| Saturated aqueous ammonium chloride | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | - | - | As needed |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 2.5 g, 1.2 equiv.).
-
Wash the sodium hydride with anhydrous diethyl ether (3 x 10 mL) to remove the mineral oil, decanting the ether carefully each time under a stream of nitrogen.
-
Add anhydrous DMSO (50 mL) to the flask and stir the suspension.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (13.9 g, 1.2 equiv.) in anhydrous DMSO (50 mL).
-
Add the trimethylsulfoxonium iodide solution dropwise to the sodium hydride suspension over 30 minutes at room temperature. The reaction mixture will turn milky white, indicating the formation of the ylide.
-
Stir the resulting ylide suspension for an additional 30 minutes at room temperature.
-
Dissolve 1-benzyl-4-piperidone (10.0 g, 1.0 equiv.) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL) and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL), saturated aqueous ammonium chloride (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide, 1-benzyl-spiro[piperidine-4,2'-oxirane], which can be used in the next step without further purification.
Protocol 2: Synthesis of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
The final step involves the nucleophilic ring-opening of the epoxide with imidazole. The imidazole anion, generated in situ with a base, attacks the less hindered carbon of the oxirane ring.[12][13]
Materials:
| Reagent | CAS No. | Molecular Weight | Moles (equiv.) | Amount |
| 1-benzyl-spiro[piperidine-4,2'-oxirane] | - | 203.28 g/mol | 1.0 | 10.8 g (crude) |
| Imidazole | 288-32-4 | 68.08 g/mol | 1.5 | 5.4 g |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 1.5 | 3.2 g |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | - | - | 100 mL |
| Ethyl acetate | 141-78-6 | - | - | As needed |
| Water | 7732-18-5 | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | - | - | As needed |
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 3.2 g, 1.5 equiv.) and wash with anhydrous hexanes (2 x 10 mL).
-
Add anhydrous DMF (50 mL) and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve imidazole (5.4 g, 1.5 equiv.) in anhydrous DMF (50 mL).
-
Add the imidazole solution dropwise to the sodium hydride suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the imidazolide anion.
-
Dissolve the crude 1-benzyl-spiro[piperidine-4,2'-oxirane] (10.8 g, 1.0 equiv.) in a minimal amount of anhydrous DMF and add it to the imidazolide solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench with water (10 mL).
-
Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (3 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol.
Applications in Synthetic Diversification
The strategic placement of functional groups in 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol makes it a valuable scaffold for generating diverse molecular architectures. The following protocols outline key transformations that can be performed on this building block.
Caption: Potential synthetic diversification pathways for the core building block.
Protocol 3: O-Alkylation of the Tertiary Alcohol
The tertiary hydroxyl group can be alkylated to form ether derivatives, which can modulate the steric and electronic properties of the molecule.
Materials:
| Reagent | CAS No. | Moles (equiv.) |
| 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol | - | 1.0 |
| Alkyl halide (e.g., methyl iodide) | 74-88-4 | 1.2 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - |
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C, add a solution of the starting alcohol (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 4: N-Alkylation of the Imidazole Ring
The un-substituted nitrogen of the imidazole ring can be alkylated to form imidazolium salts, which have applications as ionic liquids and catalysts.[14]
Materials:
| Reagent | CAS No. | Moles (equiv.) |
| 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol | - | 1.0 |
| Alkyl halide (e.g., ethyl bromide) | 74-96-4 | 1.1 |
| Acetonitrile | 75-05-8 | - |
Procedure:
-
Dissolve the starting material (1.0 equiv.) in acetonitrile.
-
Add the alkyl halide (1.1 equiv.) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. The product, an imidazolium salt, may precipitate from the solution.
-
If a precipitate forms, filter the solid and wash with cold acetonitrile.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue.
Protocol 5: Debenzylation of the Piperidine Nitrogen
The benzyl protecting group on the piperidine nitrogen can be removed by catalytic hydrogenation, revealing a secondary amine that can be further functionalized.[15]
Materials:
| Reagent | CAS No. | Moles (equiv.) |
| 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol | - | 1.0 |
| Palladium on carbon (10 wt. %) | 7440-05-3 | catalytic |
| Methanol | 67-56-1 | - |
| Hydrogen gas | 1333-74-0 | excess |
Procedure:
-
Dissolve the starting material in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon.
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Potential Applications
Derivatives synthesized from this building block are of interest in several areas:
-
Medicinal Chemistry: The piperidine-imidazole scaffold is present in molecules with a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer agents.[16][17][18] The ability to readily modify the core structure allows for the generation of libraries for high-throughput screening.
-
Catalysis: Imidazole and its derivatives are known to act as catalysts in various organic transformations, such as polymerization reactions and hydrolysis.[17][19][20][21] The synthesized imidazolium salts can be explored as novel catalysts or ionic liquids.
-
Materials Science: Imidazole derivatives have been investigated as corrosion inhibitors for metals and alloys.[22][23][24][25][26] The compounds derived from this building block could be evaluated for their potential in this application.
Conclusion
1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is a highly versatile and synthetically accessible building block. Its trifunctional nature provides a platform for the development of a diverse range of novel molecules with potential applications in medicinal chemistry, catalysis, and materials science. The protocols outlined in these application notes are intended to serve as a guide for researchers to explore the rich chemistry of this promising scaffold.
References
-
Various Authors. (2021). Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review. Journal of Molecular Liquids, 345(9), 117815. [Link]
-
Various Authors. (2021). Imidazole and its derivatives as corrosion inhibitors. IntechOpen. [Link]
-
Various Authors. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. MDPI. [Link]
-
Various Authors. (2021). Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. PMC. [Link]
-
Various Authors. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. MDPI. [Link]
-
Ricciardi, F., et al. (2018). Mechanism of imidazole catalysis in the curing of epoxy resins. ResearchGate. [Link]
-
Jabbar, H. S., et al. (2016). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Engineering and Technology, 8(3), 1933-1940. [Link]
-
Long, T. E., et al. (2009). Ring-opening polymerization of imidazole epoxides for the synthesis of imidazole-substituted polyethylene oxides. Arizona State University Library. [Link]
-
Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6443. [Link]
-
Various Authors. (2020). Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging. PMC. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Various Authors. (2015). Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides). ResearchGate. [Link]
-
Various Authors. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. PMC. [Link]
-
Sarpong, R., et al. (2018). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PMC. [Link]
-
Various Authors. (2021). Several examples of bioactive molecules containing piperidine. ResearchGate. [Link]
-
Bruice, T. C., & Schmir, G. L. (1956). Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. Journal of the American Chemical Society, 78(5), 846-851. [Link]
-
Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6443. [Link]
-
Various Authors. (2015). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 7(3), 1284-1290. [Link]
-
Bobbitt, J. M., et al. (1985). Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. The Journal of Organic Chemistry, 50(26), 5383-5386. [Link]
-
Various Authors. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]
-
Huw, D. M. D., et al. (2015). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 54(48), 14492-14496. [Link]
-
Various Authors. (2015). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. [Link]
-
Various Authors. (2020). Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]
-
Various Authors. (2023). C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Organic Letters. [Link]
-
Various Authors. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. PMC. [Link]
-
Aly, A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(46), 30089-30116. [Link]
- Various Authors. (1989). Process for preparing 1-alkylimidazoles.
-
Hatano, M., & Ishihara, K. (2008). Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. Synthesis, 2008(11), 1647-1675. [Link]
-
Various Authors. (n.d.). Johnson-Corey-Chaykovsky reaction. chemeurope.com. [Link]
- Various Authors. (2013). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
- Various Authors. (2005). Method for preparing 4-piperidyl piperidine.
-
Various Authors. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]
-
Various Authors. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]
-
Various Authors. (1988). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 211-221. [Link]
-
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for the protection and deprotection of hydroxyl groups. Journal of the American Chemical Society, 99(3), 968-969. [Link]
-
Various Authors. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. PubChem. [Link]
- Various Authors. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Various Authors. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 9. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 11. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 12. Page loading... [wap.guidechem.com]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 15. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedpharmajournal.org [biomedpharmajournal.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 22. researchgate.net [researchgate.net]
- 23. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 24. mdpi.com [mdpi.com]
- 25. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for Solvent Selection: 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
Abstract
The selection of an appropriate solvent system is a critical determinant in the successful development of pharmaceutical compounds. This guide provides a comprehensive framework for determining the solubility of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol, a complex heterocyclic molecule. By integrating theoretical predictions of the compound's physicochemical properties with systematic experimental protocols, researchers can efficiently identify optimal solvents for various stages of drug development, from initial screening to formulation. This document outlines both rapid qualitative screening methods and rigorous quantitative equilibrium solubility assays. Furthermore, it details the application of Hansen Solubility Parameters (HSP) as a predictive tool to streamline solvent selection, minimizing experimental workload and accelerating development timelines.
Introduction: The Critical Role of Solvent Selection
The solubility of an active pharmaceutical ingredient (API) profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For a molecule like 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol, which possesses a combination of polar and non-polar functional groups, predicting its behavior in various solvents is a non-trivial challenge. The presence of a hydroxyl group and an imidazole ring suggests potential for hydrogen bonding and polar interactions, while the benzyl and piperidine moieties introduce lipophilic characteristics. An informed solvent selection process is therefore paramount to avoid issues such as poor dissolution, inadequate absorption, and challenges in formulation.[1][2]
This application note serves as a detailed guide for researchers, scientists, and drug development professionals to systematically approach the solvent selection process for this specific API. It combines theoretical modeling with practical, step-by-step experimental protocols to create a robust and efficient workflow.
Physicochemical Profile of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
A thorough understanding of the API's intrinsic properties is the foundation of a logical solvent selection strategy. Due to the absence of extensive published experimental data for this specific molecule, we will rely on in-silico prediction tools to estimate its key physicochemical parameters. These predictions provide a valuable starting point for experimental design.
Molecular Structure:
Caption: Chemical structure of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol.
Predicted Physicochemical Properties:
| Parameter | Predicted Value | Significance in Solubility |
| Molecular Weight | 301.4 g/mol | Influences the energy required to overcome crystal lattice forces. |
| logP | 2.5 - 3.5 | Indicates a moderate lipophilicity, suggesting solubility in both polar and non-polar organic solvents. |
| pKa (most basic) | 7.0 - 8.0 (Piperidine N) | The basic nature of the piperidine nitrogen will significantly increase solubility in acidic aqueous solutions due to salt formation. |
| pKa (second basic) | 6.0 - 7.0 (Imidazole N) | The imidazole moiety also contributes to basicity and pH-dependent solubility. |
| Hansen Solubility Parameters (HSP) | δD: 18-20, δP: 8-10, δH: 9-11 (MPa½) | Provides a multi-dimensional view of the compound's polarity, guiding the selection of compatible solvents. |
Note: These values are estimations derived from computational models and should be used as a guide for initial solvent screening. Experimental verification is essential.
Theoretical Framework: Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is a cornerstone of solubility science. Hansen Solubility Parameters quantify this principle by deconstructing the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space". The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [3]
A smaller 'Ra' value indicates a higher affinity between the solute and the solvent.
Experimental Protocols for Solubility Determination
A tiered approach to solubility testing is recommended, starting with rapid screening to identify promising candidates, followed by more rigorous quantitative methods.
Protocol 1: Rapid Qualitative Solvent Screening
Objective: To quickly identify a broad range of potential solvents.
Methodology:
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol into individual small vials.
-
Solvent Addition: Add a measured volume (e.g., 0.1 mL) of a test solvent to each vial.
-
Observation & Agitation: Vortex each vial for 30 seconds and visually inspect for dissolution. If the solid dissolves, add another increment of the compound. If it does not, add another increment of the solvent.
-
Categorization: Classify the solvents as "soluble" (>10 mg/mL), "partially soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL).
Protocol 2: Quantitative Equilibrium (Thermodynamic) Solubility Determination
Objective: To determine the precise saturation solubility of the compound in promising solvents.
Methodology:
-
Sample Preparation: Add an excess amount of the API to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Data Presentation and Interpretation
Table 1: Hansen Solubility Parameters for Selected Solvents
| Solvent | Class | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Water | Polar Protic | 15.5 | 16.0 | 42.3 |
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |
| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |
| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |
| DMSO | Polar Aprotic | 18.4 | 16.4 | 10.2 |
| Dichloromethane | Non-Polar | 17.0 | 7.3 | 7.1 |
| Toluene | Non-Polar | 18.0 | 1.4 | 2.0 |
| Hexane | Non-Polar | 14.9 | 0.0 | 0.0 |
Table 2: Solubility Data and HSP Analysis for 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
| Solvent | Experimental Solubility (mg/mL) at 25°C | HSP Distance (Ra) |
| Water | To be determined | To be calculated |
| Methanol | To be determined | To be calculated |
| Ethanol | To be determined | To be calculated |
| Isopropanol | To be determined | To be calculated |
| Acetone | To be determined | To be calculated |
| Acetonitrile | To be determined | To be calculated |
| DMSO | To be determined | To be calculated |
| Dichloromethane | To be determined | To be calculated |
| Toluene | To be determined | To be calculated |
| Hexane | To be determined | To be calculated |
The HSP Distance (Ra) should be calculated using the predicted HSP values for the API and the known values for the solvents.
Workflow and Decision Making
The following diagram illustrates the systematic workflow for solvent selection.
Caption: Solvent Selection Workflow Diagram.
Safety and Regulatory Considerations
When selecting solvents, it is imperative to consider their toxicity and environmental impact. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for residual solvents in pharmaceutical products.[4] Solvents are categorized into three classes:
-
Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).
-
Class 2: Solvents with restricted use due to toxicity (e.g., Acetonitrile, Dichloromethane).
-
Class 3: Solvents with low toxic potential (e.g., Ethanol, Acetone, DMSO).
Whenever possible, Class 3 solvents should be prioritized. The use of Class 2 solvents should be justified and their residual levels in the final product must be controlled within the specified limits.[4]
Conclusion
The solvent selection process for 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol should be a systematic and data-driven endeavor. By combining in-silico predictions of the compound's physicochemical properties with a tiered experimental approach, researchers can efficiently identify suitable solvents. The use of Hansen Solubility Parameters provides a powerful theoretical framework for understanding and predicting solubility behavior. Adherence to regulatory guidelines, such as those from the ICH, is crucial to ensure the safety and quality of the final pharmaceutical product. This integrated approach will not only accelerate the development timeline but also lead to a more robust and well-characterized drug product.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). ICH Harmonised Guideline Q3C(R8) on Impurities: Guideline for Residual Solvents. [Link]
-
Saal, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595. [Link]
-
Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 79-98. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
Welcome to the technical support guide for the synthesis of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and improve your reaction yield and product purity.
I. Synthesis Overview
The synthesis of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common synthetic route involves the reaction of 1-benzyl-1-oxa-6-azaspiro[2.5]octane with imidazole. This reaction is an epoxide ring-opening, a versatile and widely used transformation in organic synthesis.[1] The key to a successful synthesis lies in understanding the reaction mechanism and potential side reactions.
Reaction Scheme:
This guide will address common issues encountered during this synthesis, from starting material preparation to final product purification.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield of the Final Product
A low yield is one of the most common issues in this synthesis. Several factors can contribute to this problem, from incomplete reactions to product degradation.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed.
-
Optimize Temperature: The reaction rate is temperature-dependent. While higher temperatures can increase the rate, they can also lead to side reactions and decomposition.[2] Experiment with a range of temperatures (e.g., 50-80 °C) to find the optimal balance.
-
Check Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of imidazole can sometimes be beneficial in driving the reaction forward.[3]
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Solution:
-
Control of Reaction Conditions: Carefully control the temperature and reaction time to minimize the formation of side products.
-
Choice of Solvent: The solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are often used for this type of reaction. Experiment with different solvents to see which gives the best results.
-
-
-
Product Degradation: The product may be unstable under the reaction or workup conditions.
-
Solution:
-
Mild Workup Conditions: Use mild acidic or basic conditions during the workup to avoid degradation of the product.
-
Purification Method: Choose an appropriate purification method. Column chromatography is often effective, but care must be taken to select the right stationary and mobile phases to avoid product decomposition on the column.
-
-
Problem 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to minimizing their occurrence.
Common Side Reactions:
-
C-alkylation of Imidazole: While N-alkylation is the desired reaction, C-alkylation at the C2 position of the imidazole ring can occur, especially if the nitrogen atoms are sterically hindered.[2]
-
Dimeric Impurities: The amine product can react with a second molecule of the epoxide, leading to the formation of dimeric impurities.[4]
Solutions to Minimize Side Products:
-
Careful Control of Stoichiometry: Precise control of the reactant ratios can minimize the formation of dimeric impurities.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired N-alkylation over side reactions.
-
Order of Addition: Adding the epoxide slowly to a solution of imidazole can help to maintain a low concentration of the epoxide, which can reduce the likelihood of dimerization.
Problem 3: Difficulty in Product Purification
Purifying the final product can be challenging due to the presence of unreacted starting materials, side products, and the polar nature of the product itself.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying this type of compound.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine to the mobile phase can help to prevent the product from streaking on the silica gel.
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one that gives good crystals.
-
Acid-Base Extraction: The basic nature of the piperidine and imidazole rings allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the product, which can then be extracted into an organic solvent.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally good choices for the epoxide ring-opening reaction with imidazole. These solvents help to dissolve the reactants and facilitate the nucleophilic attack of the imidazole on the epoxide. However, the optimal solvent may vary depending on the specific reaction conditions, and it is often beneficial to screen a few different solvents.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase to separate the starting materials and the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.
-
HPLC: This technique can provide more quantitative information about the reaction progress, allowing you to determine the percentage of starting material remaining and the amount of product formed.
Q3: What are the key safety precautions for this synthesis?
A3: As with any chemical synthesis, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile or hazardous solvents.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used in the synthesis to be aware of their potential hazards and handling precautions.
IV. Experimental Protocols
General Procedure for the Synthesis of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
-
Preparation of 1-benzyl-1-oxa-6-azaspiro[2.5]octane: This starting material can be synthesized from 1-benzyl-4-piperidone.[5][6][7] A common method involves the reaction of 1-benzyl-4-piperidone with a sulfur ylide, such as dimethyloxosulfonium methylide, in a Corey-Chaykovsky reaction to form the epoxide.[8]
-
Epoxide Ring-Opening Reaction:
-
In a round-bottom flask, dissolve imidazole in a suitable solvent (e.g., DMF).
-
Add 1-benzyl-1-oxa-6-azaspiro[2.5]octane to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required amount of time. Monitor the reaction progress by TLC or HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Impact on Yield |
| Reactant Ratio (Imidazole:Epoxide) | 1.1:1 to 2:1 | An excess of imidazole can drive the reaction to completion. |
| Temperature | 50 - 80 °C | Higher temperatures increase the reaction rate but may also lead to side reactions. |
| Reaction Time | 12 - 48 hours | Monitor by TLC/HPLC for completion. |
| Solvent | DMF, DMSO | Polar aprotic solvents are generally preferred. |
V. Visualizations
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of the imidazole ring on one of the carbon atoms of the epoxide ring. This results in the opening of the epoxide ring and the formation of the desired product.
Caption: Nucleophilic ring-opening of the epoxide.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting.
VI. References
-
Feng, Y. (2025, March 5). 1-Benzylpiperidin-4-one: Synthesis and Industrial Applications. Retrieved from [Link]
-
Gómez-Mendoza, M., et al. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1234.
-
Karami, B., et al. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Organic Communications, 16(4), 1-10.
-
Karayiannis, D., & Tsoleridis, C. A. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4437.
-
Kennedy, C. R., et al. (2022). Ring-Opening of Epoxides by Pendant Silanols. Angewandte Chemie International Edition, 61(10), e202114757.
-
LookChem. (2024, September 18). 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. Retrieved from [Link]
-
Kumar, A., et al. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(19), 13269-13293.
-
Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-15.
-
CN111484444A. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
-
Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
-
Grant, M. J. (1981). N-Alkylation of imidazoles. University of Otago.
-
LI, J., et al. (2007). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Journal of Chemical Research, 2007(1), 57-58.
-
Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 15-20.
-
Cravotto, G., et al. (2013). Reaction conditions for the formation of benzyl substituted imidazole... ResearchGate.
-
CN102442937A. (2012). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Google Patents.
-
EP3666757A1. (2020). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Google Patents.
-
CN1583742A. (2005). Method for preparing 4-piperidyl piperidine. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. PubChem.
-
EP3539965A1. (2019). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.
-
Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
-
CN108017573B. (2020). Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
-
Hilton, M. C., & Dudley, G. B. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Beilstein Journal of Organic Chemistry, 14, 2228-2233.
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds.
-
ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.
-
TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE.
Sources
- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 5. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. BJOC - One-pot synthesis of epoxides from benzyl alcohols and aldehydes [beilstein-journals.org]
Technical Support Center: 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
Topic: Stability & Handling in Solution
Document ID: TSC-2026-BZIM-04 Classification: Research Reagent / Small Molecule Audience: Medicinal Chemists, Pharmacologists, Analytical Scientists[1][]
Part 1: Compound Profile & "At-a-Glance" Status[1][2][3]
This guide addresses the specific stability challenges of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol . This molecule contains three distinct functional zones that dictate its behavior in solution:
-
N-Benzylpiperidine (Tertiary Amine): Lipophilic, basic (pKa ~9.0–9.5), and susceptible to N-oxidation.[1][]
-
Imidazole Ring: Aromatic base (pKa ~6.9–7.1), capable of metal coordination.
-
Tertiary Alcohol (C4 position): Generally stable but prone to acid-catalyzed dehydration (elimination) under extreme conditions.[1][]
Quick Reference Table: Physicochemical Properties
| Property | Value / Characteristic | Implication for Handling |
| Solubility (Water, pH 7.4) | Low / Poor | Likely to precipitate from PBS if >100 µM.[1][] |
| Solubility (Acidic, pH < 5) | High | Protonation of both nitrogens solubilizes the compound. |
| Solubility (DMSO) | >10 mM | Preferred solvent for stock solutions. |
| Hygroscopicity | Moderate | Store in a desiccator; water uptake accelerates degradation.[] |
| Light Sensitivity | Moderate | Benzyl group absorbs UV; protect from direct sunlight.[] |
Part 2: Troubleshooting Guides
Module 1: Solubility & Precipitation Issues
User Complaint: "My compound precipitated immediately upon dilution into cell culture media or PBS."
Technical Diagnosis: The molecule exists as a diprotic base .
-
At pH < 6: Both the piperidine nitrogen and imidazole nitrogen are protonated (
), resulting in high water solubility. -
At pH 7.4 (Physiological): The imidazole (pKa ~7) exists in equilibrium between neutral and protonated forms, while the piperidine remains protonated. However, the lipophilic benzyl group drives the LogD (distribution coefficient) up, often causing the "free base" equivalent to crash out of solution at concentrations above 50–100 µM.
Step-by-Step Resolution:
-
Check the Stock Solvent: Ensure the stock is prepared in 100% DMSO (anhydrous). Avoid Ethanol if possible, as it evaporates and changes concentration.
-
The "Intermediate Dilution" Method:
-
Do not add DMSO stock directly to the bulk media.
-
Step A: Dilute DMSO stock 1:10 into a surfactant-containing buffer (e.g., PBS + 5% Tween-80 or cyclodextrin).[1][]
-
Step B: Add this intermediate mix to the final media.
-
-
Acidification (For non-biological assays): If the assay permits, lower the pH to 5.5–6.0 using Acetate buffer. This ensures the imidazole ring is fully protonated, drastically increasing solubility.
Visualization: Solubility Decision Logic
Caption: Logic flow for resolving precipitation issues based on pH-dependent ionization states.
Module 2: Chemical Stability (Degradation)
User Complaint: "The solution turned yellow after 48 hours at room temperature," or "I see an extra peak at M+16 in LC-MS."
Technical Diagnosis:
-
N-Oxidation (Yellowing/M+16): The benzyl-piperidine nitrogen is a tertiary amine prone to oxidation by dissolved oxygen, forming an N-Oxide .[1][] This is the most common degradation pathway and often results in a yellow discoloration.
-
Dehydration (M-18): The tertiary alcohol at position 4 can undergo elimination to form an alkene.[] This is rare at neutral pH but accelerated by acidic HPLC mobile phases (e.g., 0.1% TFA) or heat.
Step-by-Step Resolution:
-
Switch to Argon/Nitrogen: Always purge buffers with inert gas before adding the compound if the experiment lasts >24 hours.
-
Antioxidant Addition: For long-term incubations, add 100 µM Ascorbic Acid or EDTA (to chelate metals that catalyze oxidation).[]
-
LC-MS Validation Protocol:
-
Standard: Run a gradient from 5% to 95% Acetonitrile/Water + 0.1% Formic Acid.[]
-
Check: Look for M+16 (N-oxide) and M-18 (Dehydration product).[1][]
-
Correction: If M-18 is seen only in LC-MS but the NMR is clean, the dehydration is happening on the column due to the acid modifier.[1][] Switch to 10 mM Ammonium Bicarbonate (pH 8) mobile phase.
-
Visualization: Degradation Pathways
Caption: Primary degradation pathways. N-oxidation is storage-related; Dehydration is often an analytical artifact.[1][]
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I autoclave the stock solution? A: Absolutely not. The high heat (121°C) and pressure will likely induce dehydration of the tertiary alcohol and potential cleavage of the benzyl group. Use 0.22 µm PTFE or Nylon syringe filters for sterilization.[]
Q2: Why does my HPLC peak tail significantly? A: This is "Silanol Interaction."[] The basic imidazole and piperidine nitrogens interact strongly with residual silanol groups on the silica column.
-
Fix: Use a "End-capped" column (e.g., C18 Shield RP) or add a "ion-pairing agent" like 0.1% Trifluoroacetic acid (TFA) —but be aware TFA can induce on-column dehydration (see Module 2).[1][] A better alternative is high pH chromatography using Ammonium Bicarbonate (pH 10) if your column is resistant (e.g., Waters XBridge).
Q3: What is the optimal storage condition for the solid powder? A: Store at -20°C under desiccant. The container should be amber glass to prevent photo-oxidation of the benzyl moiety.[1][]
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[] Link(Grounding for solubility enhancement strategies).
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[] (Authoritative text on N-oxidation and hydrolysis pathways).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link(Context for stability of basic amine scaffolds in medicinal chemistry).
-
PubChem Compound Summary. (2024). 1-Benzyl-4-piperidylamine and related structures.[1][][3] National Library of Medicine.[] Link(Source for physicochemical property estimates).[1][]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
